Cyano(difluoro)acetyl fluoride

Description

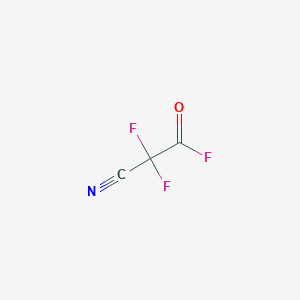

Cyano(difluoro)acetyl fluoride (hypothetical structure: CF₂(CN)C(O)F) is a fluorinated organic compound characterized by a cyano (-CN) group, two fluorine atoms, and an acetyl fluoride (-C(O)F) moiety. The cyano group enhances electrophilicity, while fluorine atoms confer thermal stability and metabolic resistance. This combination suggests utility in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and advanced materials .

Properties

CAS No. |

77946-96-4 |

|---|---|

Molecular Formula |

C3F3NO |

Molecular Weight |

123.03 g/mol |

IUPAC Name |

2-cyano-2,2-difluoroacetyl fluoride |

InChI |

InChI=1S/C3F3NO/c4-2(8)3(5,6)1-7 |

InChI Key |

HENCJRDUTWWBFY-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(C(=O)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyano(difluoro)acetyl fluoride typically involves the reaction of tetrafluoroethylene with sulfur trioxide to form tetrafluoroethane-β-sultone, which is then isomerized to produce the desired compound . The reaction conditions include temperatures around 40-50°C and pressures up to 4-5 MPa. Stabilizers like triethylamine are often added to prevent spontaneous polymerization of tetrafluoroethylene .

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, scaling up to industrial production requires careful control of reaction conditions to ensure safety and efficiency. The use of high-pressure reactors and stabilizers is crucial to prevent hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

Cyano(difluoro)acetyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano or difluoroacetyl groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkali metal fluorides and ionic liquids, which facilitate the substitution reactions.

Oxidation: Oxidizing agents like sulfuryl fluoride can be used to oxidize this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated compounds, while oxidation can produce difluoroalkanes or α-fluorocarboxylic acids .

Scientific Research Applications

Cyano(difluoro)acetyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which cyano(difluoro)acetyl fluoride exerts its effects involves the formation of highly reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Cyano(difluoro)acetyl fluoride with structurally related compounds from the evidence:

| Compound Name | Molecular Formula | Key Functional Groups | Unique Features | Source |

|---|---|---|---|---|

| 2-(Fluorosulfonyl)difluoroacetyl fluoride | C₂F₄O₃S | -SO₂F, -C(O)F, -CF₂ | Dual functionality: fluorosulfonyl and acetyl fluoride groups enhance reactivity in polymerization and sulfonamide synthesis . | |

| 2-(4-Cyanophenyl)-2,2-difluoroacetic acid | C₉H₆F₂NO₂ | -CN, -CF₂, -COOH | Cyano and difluoro groups on phenyl ring improve lipophilicity and antimicrobial activity . | |

| Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate | C₁₁H₈F₂NO₂ | -CN, -CF₂, -COOEt | Difluoro substitution on phenyl ring enhances bioactivity; ester group aids in prodrug design . | |

| N-(4-Cyano-2-fluorophenyl)acetamide | C₉H₇FN₂O | -CN, -F, -NHCOCH₃ | Fluorine and cyano groups synergize to improve membrane permeability and target selectivity . | |

| 5-Cyanopyridine-3-sulfonyl fluoride | C₆H₃FN₂O₂S | -CN, -SO₂F | Electrophilic sulfonyl fluoride and cyano groups enable click chemistry applications . |

Positional Effects of Substituents

- Fluorine Positioning: and highlight that fluorine placement (e.g., 2,3- vs. 3,5-difluoro) significantly alters reactivity. For instance, 2-(3,5-Difluorophenyl)Ethanoyl Chloride exhibits higher stability than its 3,4-difluoro counterpart due to reduced steric hindrance .

- Cyano Group Impact: In N-(4-Cyano-2-fluorophenyl)acetamide, the para-cyano group increases electron-withdrawing effects, enhancing acidity and interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.